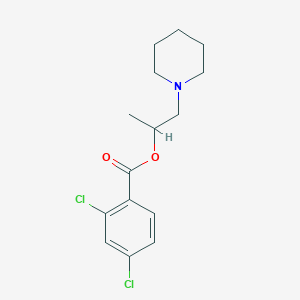![molecular formula C10H15NO2 B257306 2-[(Dimethylamino)methyl]-6-methoxyphenol](/img/structure/B257306.png)
2-[(Dimethylamino)methyl]-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Dimethylamino)methyl]-6-methoxyphenol, also known as methoxamine, is a sympathomimetic drug that acts as a selective alpha-1 adrenergic receptor agonist. It is commonly used as a cardiovascular agent for the treatment of hypotension and shock. Methoxamine has been widely studied for its biochemical and physiological effects, as well as its mechanism of action.
Mechanism of Action
Methoxamine acts as a selective alpha-1 adrenergic receptor agonist, binding to and activating alpha-1 adrenergic receptors in vascular smooth muscle, causing vasoconstriction and an increase in blood pressure. It also stimulates the release of norepinephrine, which further enhances vasoconstriction.
Biochemical and Physiological Effects
Methoxamine has been shown to increase cardiac output, stroke volume, and mean arterial pressure in patients with hypotension. It also increases systemic vascular resistance and pulmonary artery pressure. Methoxamine has been studied for its effects on the cardiovascular system, as well as its potential use in the treatment of shock and heart failure.
Advantages and Limitations for Lab Experiments
Methoxamine has been widely used in laboratory experiments to study its effects on the cardiovascular system. Its selective alpha-1 adrenergic receptor agonist properties make it a useful tool for studying the role of alpha-1 adrenergic receptors in vasoconstriction and blood pressure regulation. However, its use is limited by its potential side effects, including hypertension, tachycardia, and arrhythmias.
Future Directions
There are several potential future directions for research on 2-[(Dimethylamino)methyl]-6-methoxyphenol. One area of interest is the development of more selective alpha-1 adrenergic receptor agonists with fewer side effects. Another area of interest is the use of 2-[(Dimethylamino)methyl]-6-methoxyphenol in combination with other cardiovascular agents for the treatment of shock and heart failure. Additionally, further research is needed to better understand the mechanism of action of 2-[(Dimethylamino)methyl]-6-methoxyphenol and its effects on the cardiovascular system.
Synthesis Methods
Methoxamine can be synthesized through various methods, including the reaction of 2,6-dimethoxyphenol with formaldehyde and dimethylamine, or the reaction of 2,6-dimethoxyphenol with paraformaldehyde and dimethylamine hydrochloride. The synthesis process involves multiple steps of purification and isolation to obtain a pure product.
Scientific Research Applications
Methoxamine has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to increase blood pressure and cardiac output in patients with hypotension, making it a useful agent in the treatment of shock. It has also been studied for its potential use in the treatment of pulmonary hypertension and acute heart failure.
properties
Product Name |
2-[(Dimethylamino)methyl]-6-methoxyphenol |
|---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-[(dimethylamino)methyl]-6-methoxyphenol |
InChI |
InChI=1S/C10H15NO2/c1-11(2)7-8-5-4-6-9(13-3)10(8)12/h4-6,12H,7H2,1-3H3 |
InChI Key |
FZAPLLYZENBAPY-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=C(C(=CC=C1)OC)O |
Canonical SMILES |
CN(C)CC1=C(C(=CC=C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[Benzyl(methyl)amino]-1-methylethyl 2-furoate](/img/structure/B257223.png)
![N-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B257226.png)
![9-[4-(4-morpholinyl)-2-butynyl]-9H-fluoren-9-ol](/img/structure/B257228.png)
![2-(2-methylphenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B257230.png)


![N-[1-(2-naphthyl)ethyl]-3-phenylpropanamide](/img/structure/B257234.png)
![2-bromo-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B257235.png)
![3,5-di-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B257236.png)
![1-[Benzyl(methyl)amino]propan-2-yl 2,4-dichlorobenzoate](/img/structure/B257237.png)
![9-[4-(dimethylamino)-2-butynyl]-9H-fluoren-9-ol](/img/structure/B257240.png)


